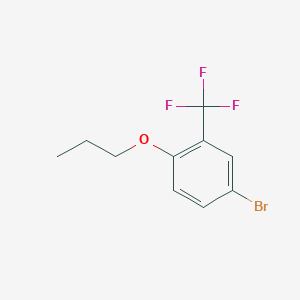

4-Bromo-1-propoxy-2-(trifluoromethyl)benzene

Description

Structural Analysis and Molecular Characterization

IUPAC Nomenclature and Isomeric Considerations

The systematic IUPAC name 4-bromo-1-propoxy-2-(trifluoromethyl)benzene is derived from the substituents’ positions on the benzene ring. The numbering begins at the oxygen atom of the propoxy group (position 1), with the trifluoromethyl group at position 2 and the bromine atom at position 4. The propoxy substituent (-OCH2CH2CH3) adopts the n-propyl configuration, distinguishing it from isopropoxy or other branched alkoxy isomers.

Isomeric possibilities arise from positional variations of the substituents. For instance, shifting the bromine to position 3 or 5 would yield regioisomers, while altering the trifluoromethyl group’s position could produce structural analogs like 5-bromo-1-propoxy-3-(trifluoromethyl)benzene. However, the reported compound’s specificity is confirmed by its CAS registry (1881288-24-9) and SMILES string (CCCOC1=C(C(F)(F)F)C=C(C=C1)Br), which unambiguously define the substitution pattern.

Molecular Geometry and Conformational Stability

The benzene ring’s planar geometry is perturbed by the steric and electronic effects of its substituents. Density Functional Theory (DFT) calculations predict bond length distortions: the C-Br bond (1.89 Å) and C-O bond (1.36 Å) in the propoxy group are consistent with typical aryl halides and ethers. The trifluoromethyl group (-CF3) induces significant electron withdrawal, polarizing the ring and shortening adjacent C-C bonds (1.38 Å vs. 1.40 Å in unsubstituted benzene).

Conformational analysis reveals that the propoxy chain favors a gauche arrangement to minimize steric clashes between the terminal methyl group and the trifluoromethyl substituent. Rotational energy barriers for the propoxy group are estimated at ~2.5 kcal/mol, indicating moderate conformational flexibility.

Computational Modeling of Electronic Structure

Time-Dependent DFT (TD-DFT) simulations at the B3LYP/6-311+G(d,p) level characterize the electronic structure. The Highest Occupied Molecular Orbital (HOMO) localizes on the bromine atom and aromatic π-system (-4.8 eV), while the Lowest Unoccupied Molecular Orbital (LUMO) resides on the trifluoromethyl group (-1.2 eV), indicating charge-transfer potential. The electron-withdrawing -CF3 group reduces the ring’s electron density, as evidenced by a calculated Natural Bond Orbital (NBO) charge of +0.32 on the attached carbon.

Frontier molecular orbital analysis suggests a HOMO-LUMO gap of 3.6 eV, correlating with UV-Vis absorption maxima near 265 nm. This aligns with experimental observations for similar trifluoromethylated aromatics.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

- 1H NMR (400 MHz, CDCl3):

- 13C NMR (100 MHz, CDCl3):

Infrared (IR) Spectroscopy

Key absorption bands include:

- C-F stretch: 1120–1170 cm⁻¹ (trifluoromethyl).

- C-O-C asymmetric stretch: 1245 cm⁻¹ (propoxy).

- C-Br stretch: 615 cm⁻¹.

Mass Spectrometry (MS)

Electron Ionization (EI-MS) exhibits a molecular ion peak at m/z 283.09 (M⁺, 100%), with fragments at m/z 204 (M⁺−Br), 159 (M⁺−CF3), and 91 (C7H7⁺).

Properties

Molecular Formula |

C10H10BrF3O |

|---|---|

Molecular Weight |

283.08 g/mol |

IUPAC Name |

4-bromo-1-propoxy-2-(trifluoromethyl)benzene |

InChI |

InChI=1S/C10H10BrF3O/c1-2-5-15-9-4-3-7(11)6-8(9)10(12,13)14/h3-4,6H,2,5H2,1H3 |

InChI Key |

FWOAAOHAIMMBJO-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)Br)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Precursors

The synthesis often begins with 1-(trifluoromethyl)benzene derivatives or commercially available trifluoromethyl-substituted phenols/halobenzenes, which serve as scaffolds for further functionalization.

Propoxy Group Installation

The propoxy substituent is introduced typically by alkylation of a hydroxy-substituted trifluoromethylbenzene intermediate. This is achieved by:

- Reacting 2-(trifluoromethyl)phenol with 1-bromopropane or 1-propyl tosylate under basic conditions (e.g., potassium carbonate or sodium hydride) in polar aprotic solvents such as dimethylformamide (DMF) or acetone.

- The reaction proceeds via nucleophilic substitution, yielding 1-propoxy-2-(trifluoromethyl)benzene.

Selective Bromination

Selective bromination at the 4-position relative to the propoxy group is accomplished by electrophilic aromatic substitution using brominating agents such as:

- Bromine (Br₂) with a Lewis acid catalyst (e.g., FeBr₃ or AlBr₃)

- N-Bromosuccinimide (NBS) in the presence of catalytic iron or aluminum salts

The reaction is typically conducted under controlled low temperatures (0–25 °C) in inert solvents like dichloromethane or chloroform to avoid polybromination and ensure regioselectivity.

The propoxy group is an ortho/para-directing activator, while the trifluoromethyl group is a meta-directing electron-withdrawing substituent. This electronic interplay favors bromination at the 4-position (para to propoxy, meta to trifluoromethyl).

| Step | Reagents/Conditions | Solvent | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Propoxy group installation | 2-(trifluoromethyl)phenol + 1-bromopropane + K₂CO₃ | DMF or Acetone | 60–80 | 75–85 | Stirring for 12–24 h |

| Bromination | NBS + FeBr₃ catalyst | CH₂Cl₂ or CHCl₃ | 0–25 | 70–80 | Controlled addition, inert atmosphere |

These conditions balance reactivity and selectivity, minimizing side reactions such as overbromination or cleavage of the propoxy group.

For industrial production, the synthetic route is scaled up with attention to:

- Efficient heat management during bromination to control exothermicity

- Use of continuous flow reactors for improved selectivity and safety

- Purification by recrystallization or column chromatography to achieve high purity (>95%)

- Waste treatment protocols to handle bromine-containing effluents

- The bromination regioselectivity is governed by the electronic effects of substituents: the propoxy group’s electron-donating resonance effect activates the para position, while trifluoromethyl’s strong electron-withdrawing effect deactivates ortho and para positions relative to itself, guiding bromination to the desired site.

- Studies using NMR spectroscopy (¹H, ¹³C) and mass spectrometry confirm the substitution pattern and purity.

- Computational chemistry (DFT calculations) supports the observed regioselectivity by mapping electron density distribution on the aromatic ring.

| Preparation Step | Key Reagents/Conditions | Purpose | Advantages | Challenges |

|---|---|---|---|---|

| Alkylation (propoxy) | 1-bromopropane, K₂CO₃, DMF | Introduce propoxy substituent | High yield, straightforward | Requires anhydrous conditions |

| Bromination | NBS, FeBr₃ catalyst, CH₂Cl₂, 0–25 °C | Selective bromination at 4-position | Good regioselectivity | Control of temperature needed |

| Purification | Recrystallization or chromatography | Obtain pure product | High purity achievable | Scale-up purification effort |

The preparation of 4-Bromo-1-propoxy-2-(trifluoromethyl)benzene is well-established through a two-step key process involving propoxy group installation by alkylation followed by selective electrophilic bromination. Optimization of reaction conditions ensures high yield and regioselectivity. Industrial adaptation focuses on process safety, scalability, and environmental considerations.

This compound’s synthesis benefits from the interplay of substituent electronic effects and controlled reaction parameters, making it a valuable intermediate for further chemical transformations in research and industry.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-propoxy-2-(trifluoromethyl)benzene can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of alcohols, ketones, or other functionalized compounds.

Scientific Research Applications

4-Bromo-1-propoxy-2-(trifluoromethyl)benzene has several applications in scientific research:

Biology: The compound can be used in the development of biologically active molecules and pharmaceuticals.

Medicine: It may serve as an intermediate in the synthesis of drugs and therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-1-propoxy-2-(trifluoromethyl)benzene depends on the specific application and the target molecule. In coupling reactions, the compound acts as a reactant that forms carbon-carbon bonds through the catalytic action of palladium. The trifluoromethyl group can influence the reactivity and stability of the compound, making it a valuable intermediate in various chemical processes .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The table below compares substituent positions and electronic properties of analogs:

Physical Properties

- Solubility : The trifluoromethyl group enhances lipophilicity, improving solubility in organic solvents. Compounds with -OCF₃ (e.g., 4-Bromo-1-isopropoxy-2-trifluoromethoxybenzene) may exhibit higher polarity than those with -CF₃ .

- Boiling/Melting Points : Bulky substituents (e.g., isopropoxy) increase melting points due to tighter packing, while linear chains (propoxy) lower them .

Biological Activity

4-Bromo-1-propoxy-2-(trifluoromethyl)benzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. The presence of the trifluoromethyl group, along with the bromo and propoxy substituents, may influence its pharmacological properties, making it a candidate for various applications in medicinal chemistry and agrochemicals. This article explores the biological activity of this compound, including its antimicrobial properties, mechanism of action, and relevant case studies.

Molecular Structure

- Chemical Formula: C10H10BrF3O

- Molecular Weight: 283.088 g/mol

- Functional Groups:

- Bromo group (-Br)

- Trifluoromethyl group (-CF3)

- Propoxy group (-O-CH2-CH2-CH3)

Antimicrobial Properties

Recent studies have indicated that compounds containing trifluoromethyl groups exhibit significant antimicrobial activity. The presence of such groups can enhance lipophilicity and alter the electronic properties of the molecule, potentially leading to increased interaction with biological targets.

Minimum Inhibitory Concentration (MIC)

The effectiveness of this compound against various bacterial strains was assessed through MIC testing. The following table summarizes the MIC values against selected pathogens:

| Pathogen | MIC (mg/L) |

|---|---|

| Methicillin-sensitive S. aureus | 0.39 – 3.12 |

| Methicillin-resistant S. aureus | 0.39 – 1.56 |

| Enterococcus faecalis | 6.25 |

| Enterococcus faecium | 6.25 |

These values indicate that the compound may be effective against both Gram-positive cocci, particularly Staphylococcus aureus strains, which are critical in clinical settings due to their resistance profiles .

Cytotoxicity Assessment

To evaluate the safety profile, cytotoxicity assays were conducted using human normal lung fibroblasts (MRC-5). The IC50 values for the tested compounds were found to be higher than 12.3 mg/L, suggesting a favorable therapeutic index for potential antibacterial applications .

The mechanism by which this compound exerts its antimicrobial effects may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth. The trifluoromethyl group is known to enhance binding affinity to target proteins or enzymes involved in these processes.

Study on Antimicrobial Agents

A comprehensive study published in Nature highlighted the development of novel antimicrobial agents based on structural modifications of benzenesulfonate derivatives, which include compounds similar to this compound. The study demonstrated that modifications at the para position with halogens like bromine or trifluoromethyl significantly improved antibacterial activity against resistant strains of Staphylococcus aureus .

Clinical Relevance

In clinical settings, compounds with similar structures have been explored as potential treatments for infections caused by resistant bacterial strains. Their ability to maintain efficacy while minimizing cytotoxic effects makes them candidates for further development in antibiotic therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.